2-Hydroxy-6-pentylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
83326-76-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-6-9-7-5-8-10(13)11(9)12(14)15/h5,7-8,13H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
GJBOYRMLZVRMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 2 Hydroxy 6 Pentylbenzoic Acid
Distribution in Biological Systems
The presence of 2-hydroxy-6-alkylbenzoic acids is well-documented in nature, where they play various ecological roles. The length and degree of saturation of the alkyl chain can vary depending on the species and environmental conditions.
2-Hydroxy-6-pentylbenzoic acid and its longer-chain homologs are notable constituents of certain plant families.
Anacardium occidentale (Cashew): The cashew plant is a primary source of anacardic acids, which are predominantly found in the cashew nutshell liquid (CNSL). wikipedia.org These compounds are typically a mixture of several 2-hydroxy-6-alkylbenzoic acids, where the alkyl group consists of 15 or 17 carbon atoms with varying degrees of unsaturation. wikipedia.org While the most abundant forms possess C15 side chains, the specific this compound (C5:0-anacardic acid) represents a structural variant within this class of compounds. guidechem.com Research on Anacardium occidentale has identified various anacardic acid derivatives, including monoenes and dienes, which are recognized for their biological activities. nih.gov
Ginkgo biloba : The leaves and sarcotestas (fleshy outer seed layer) of Ginkgo biloba are known to produce a group of alkylphenolic acids referred to as ginkgolic acids. mdpi.com These are structurally analogous to the anacardic acids found in cashews and consist of a 2-hydroxy-6-alkylbenzoic acid skeleton. nih.gov Studies have led to the isolation of derivatives with varying alkyl chain lengths, such as 2-hydroxy-6-tridecylbenzoic acid (C13 chain) and 2-hydroxy-6-(8-pentadecenyl)benzoic acid (C15 chain). nih.govnih.gov The synthesis of 2-hydroxy-6-pentadecylbenzoic acid has also been associated with immature seeds of Ginkgo biloba. hmdb.ca
| Plant Species | Common Name | Related Compound Class | Specific Derivatives Identified |
|---|---|---|---|
| Anacardium occidentale | Cashew | Anacardic Acids | 2-Hydroxy-6-pentadecylbenzoic acid, 2-Hydroxy-6-(8Z,11Z)-8,11-pentadecadien-1-ylbenzoic acid nih.gov |
| Ginkgo biloba | Ginkgo | Ginkgolic Acids | 2-Hydroxy-6-tridecylbenzoic acid, 2-hydroxy-6-(8-pentadecenyl)benzoic acid nih.govnih.gov |
The 2-hydroxy-6-alkylbenzoic acid framework is a fundamental building block for numerous secondary metabolites produced by fungi and lichens. In these organisms, it often appears as orsellinic acid and its derivatives, which are key precursors to more complex molecules like depsides.
Fungi: Various fungal species, including those from the genera Penicillium and Aspergillus, are known to synthesize polyketide derivatives such as 6-methylsalicylic acid (2-hydroxy-6-methylbenzoic acid). nih.gov While not the pentyl derivative, this demonstrates the biosynthetic capability of fungi to produce 6-alkylsalicylic acids. Furthermore, 2,4-dihydroxy-6-pentylbenzoic acid has been identified as a potent inhibitor of the fungus Cladosporium sphaerospermum, suggesting its potential natural occurrence or that of its precursors in fungal systems. nih.govresearchgate.net
Lichens: Lichens are prolific producers of depsides and depsidones, which are esters formed from two or more hydroxybenzoic acid units. Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a very common monomer unit in these compounds, found in lichens like Roccella and Lecanora. nih.gov The structural similarity between orsellinic acid and this compound highlights a shared biosynthetic origin from the polyketide pathway, where different starter units and chain extension steps can lead to variations in the alkyl side chain.
| Organism Type | Example Genus | Structural Motif/Analog | Related Metabolite Class |
|---|---|---|---|
| Fungi | Penicillium | 6-Methylsalicylic acid | Polyketides |
| Lichens | Lecanora | Orsellinic acid | Depsides |
Extraction and Purification Techniques for this compound
The isolation of this compound and related anacardic acids from natural sources relies on standard phytochemical techniques, including solvent extraction followed by chromatographic purification.
The initial step in isolating these phenolic lipids involves extraction from the raw biomass (e.g., cashew nutshells, ginkgo leaves) using organic solvents. The choice of solvent is critical and is based on the polarity of the target compounds.
Methanol (B129727)/Water Mixtures: A common approach for extracting phenolic acids from plant material involves using a mixture of methanol and water (e.g., 4:1, v/v). nih.gov
Chloroform: Chloroform has been used for the extraction of root barks containing related methylsalicylate compounds.
Hexane: Hexane is used to extract the non-polar components from cashew nut, including anacardic acids and cardols. nih.gov
After extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent, yielding a residue that is then subjected to further purification. nih.gov
Due to the complexity of the crude extracts, which contain a mixture of structurally similar compounds, chromatographic techniques are essential for the separation and purification of the target molecule.
Column chromatography is a fundamental and widely used technique for purifying anacardic acids and their derivatives from crude extracts.
Silica (B1680970) Gel Chromatography: The crude extract can be fractionated using column chromatography with silica gel as the stationary phase. A gradient elution system with solvents of increasing polarity, such as a mixture of n-hexane and ethyl acetate (B1210297), is employed to separate the components based on their affinity for the stationary phase. nih.gov This allows for the separation of anacardic acids from other lipids and phenolic compounds present in the extract.
Ion-Exchange Chromatography: In some purification schemes, ion-exchange resins can be utilized. For instance, a Dowex® resin has been used in a downstream process for the purification of 2,6-dihydroxybenzoic acid, where the product is first adsorbed onto the column and then eluted with a solution like 1 M HCl in methanol. mdpi.com This method takes advantage of the acidic nature of the carboxyl group on the benzoic acid moiety.
| Technique | Specific Method | Description | Reference Compound(s) |
|---|---|---|---|
| Solvent Extraction | Methanol/Water | Extraction of polar phenolic compounds from plant biomass. nih.gov | p-Hydroxybenzoic acid derivatives |
| Hexane | Extraction of non-polar phenolic lipids like anacardic acids. nih.gov | Anacardic acids, Cardols | |
| Column Chromatography | Silica Gel Chromatography | Separation based on polarity using a non-polar stationary phase and a mobile phase gradient (e.g., n-hexane/ethyl acetate). nih.gov | Abscisic acid metabolites |
| Ion-Exchange Chromatography | Separation based on charge; acidic compounds are bound to an anion-exchange resin and eluted with an acidic solution. mdpi.com | 2,6-Dihydroxybenzoic acid |
Chromatographic Separation Strategies
Advanced Preparative Chromatography (e.g., High-Performance Liquid Chromatography)
The isolation of this compound in a high state of purity from complex lichen extracts necessitates the use of advanced chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) stands out as a powerful method for this purpose, offering high resolution and efficiency nih.gov.
The process typically begins with the extraction of the lichen thallus using a suitable solvent, such as acetone or methanol, to create a crude extract rich in various secondary metabolites. This extract is then often subjected to preliminary purification steps like column chromatography before the final purification by prep-HPLC.
Detailed Research Findings:
Recent research, particularly in the field of metabolic engineering, has provided detailed protocols for the purification of olivetolic acid produced by engineered fungal hosts, which can be adapted for its isolation from natural lichen extracts nih.gov. In one such study, a crude extract was first fractionated using a reversed-phase C18 column on a flash chromatography system. The fractions containing olivetolic acid were then further purified using preparative HPLC nih.gov.
The specific conditions for the preparative HPLC purification are critical for achieving high purity. A reversed-phase C18 column is commonly employed due to its suitability for separating moderately polar organic compounds like this compound. The mobile phase typically consists of a gradient mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a small percentage of an acidifier like formic acid to improve peak shape and resolution nih.govresearchgate.net.
Below are interactive data tables summarizing typical parameters for the analytical and preparative HPLC of this compound, based on available research.
Table 1: Analytical HPLC Parameters for this compound
| Parameter | Value |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | 60% (v/v) methanol in water |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 40 °C |
| Retention Time | 10.8 min |
Data sourced from a study on the biosynthesis of olivetolic acid in engineered Yarrowia lipolytica biorxiv.org.
Table 2: Preparative HPLC Parameters for this compound
| Parameter | Value |
|---|---|
| Column | Phenomenex® Kinetex (10.0 x 250 mm, 5 µm, C18) |
| Mobile Phase | Solvent A: 0.1% formic acid in waterSolvent B: 0.1% formic acid in acetonitrile |
| Gradient | A linear gradient of 5–95% (v/v) acetonitrile/water over 13.25 min, followed by 95% (v/v) acetonitrile/water for 4.75 min |
| Flow Rate | 4 mL/min |
| Detection | UV, wavelength not specified |
Data adapted from a study on the high-titer production of olivetolic acid in an engineered fungal host nih.gov.
The use of a gradient elution, where the concentration of the organic solvent is increased over time, is crucial for effectively separating this compound from other closely related lichen compounds. The flow rate is significantly higher in preparative HPLC compared to analytical HPLC to accommodate the larger column dimensions and sample loads. Following collection of the fractions containing the purified compound, the solvent is typically removed by evaporation to yield the solid this compound.
Biosynthetic Pathways of 2 Hydroxy 6 Pentylbenzoic Acid
Polyketide Biosynthesis Route and Precursors
The biosynthesis of 2-Hydroxy-6-pentylbenzoic acid begins with the assembly of a polyketide chain from simple acyl-CoA precursors. google.com This process is characteristic of type III polyketide synthases (PKSs). pnas.org The construction of the carbon skeleton is initiated by a specific starter molecule and extended through the sequential addition of extender units.
The primary precursors for the olivetolic acid backbone are:
Starter Unit: Hexanoyl-CoA
Extender Units: Malonyl-CoA (three molecules)
The pathway is initiated by a type III PKS, which catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. pnas.orgnih.gov This iterative process, involving decarboxylative condensation, results in the formation of a linear C12 poly-β-keto intermediate, specifically 3,5,7-trioxododecanoyl-CoA. google.comacs.org This linear tetraketide is the direct precursor that undergoes cyclization to form the aromatic ring structure of olivetolic acid. nih.gov In the absence of the correct cyclizing enzyme, this unstable intermediate can break down into derailment by-products such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL). researchgate.netpnas.org
| Role | Compound | Enzyme |
|---|---|---|
| Starter Unit | Hexanoyl-CoA | Tetraketide Synthase (TKS) / Olivetol (B132274) Synthase (OLS) |
| Extender Unit | Malonyl-CoA |
Enzymatic Mechanisms in this compound Formation
The formation of this compound from its linear precursor is not a spontaneous event but is precisely controlled by a two-enzyme system in organisms like Cannabis sativa. pnas.org
Tetraketide Synthase (TKS): This enzyme, also known as Olivetol Synthase (OLS), is the type III PKS responsible for building the linear polyketide chain. nih.gov It catalyzes the sequential Claisen condensations between the hexanoyl-CoA starter and three malonyl-CoA extenders. acs.org Research has shown that when TKS acts alone, it primarily produces olivetol, the decarboxylated version of olivetolic acid, along with pyrone by-products. nih.govpnas.orgthemodern.farm This indicates that TKS itself does not efficiently catalyze the specific cyclization required to form olivetolic acid while retaining the carboxyl group. pnas.orgnih.gov
Olivetolic Acid Cyclase (OAC): This enzyme is crucial for the correct cyclization of the linear tetraketide intermediate produced by TKS. pnas.orgnih.gov OAC is a unique plant polyketide cyclase belonging to the dimeric α+β barrel (DABB) protein superfamily. pnas.orgresearchgate.net It catalyzes a C2-to-C7 intramolecular aldol (B89426) condensation of the polyketide chain. pnas.orgresearchgate.net This specific cyclization is noteworthy because it retains the carboxylic acid group, which is a rare event for plant polyketides. pnas.org The crystal structure of OAC reveals a unique active site with a hydrophobic pocket that binds the pentyl side chain of the substrate. nih.govresearchgate.net Site-directed mutagenesis studies have identified Tyr72 and His78 as key acid/base catalysts within the active site that facilitate the ring closure. nih.gov The combined action of TKS and OAC ensures the efficient and regioselective formation of olivetolic acid. pnas.orgnih.gov
| Enzyme | Abbreviation | Function | Product |
|---|---|---|---|
| Tetraketide Synthase (Olivetol Synthase) | TKS / OLS | Catalyzes the condensation of 1x hexanoyl-CoA and 3x malonyl-CoA. | Linear tetraketide intermediate (also olivetol and pyrones in vitro). pnas.orgthemodern.farm |
| Olivetolic Acid Cyclase | OAC | Catalyzes C2-C7 intramolecular aldol cyclization of the linear tetraketide. pnas.orgresearchgate.net | This compound (Olivetolic acid). pnas.org |
Precursor Incorporation Studies in Biological Systems
Precursor incorporation studies, often using isotopically labeled compounds, are fundamental to elucidating biosynthetic pathways. While direct labeled feeding studies for this compound are not extensively detailed in the available literature, the principles have been demonstrated in related systems and can be inferred from recent bioengineering work.
A classic example of this methodology was demonstrated in the biosynthesis of a related compound, 2-hydroxy-6-methylbenzoic acid, by the mold Penicillium griseofulvum. publish.csiro.au In that study, feeding the organism with sodium acetate (B1210297) labeled with isotopes in the carboxyl group confirmed that the molecule was assembled from the head-to-tail linkage of acetate units, providing foundational support for the polyketide hypothesis. publish.csiro.au
More recently, the development of microbial platforms for producing olivetolic acid and its derivatives has provided a powerful tool for precursor incorporation studies. acs.org Scientists have engineered Escherichia coli and yeast (Saccharomyces cerevisiae) to express the TKS and OAC enzymes. acs.orgjst.go.jp These engineered systems have been used to generate novel analogs of olivetolic acid by feeding the cultures different starter unit precursors in place of hexanoic acid. This approach has successfully demonstrated the incorporation of longer-chain fatty acids to produce olivetolic acid analogs with modified alkyl side chains, confirming the substrate flexibility of the TKS enzyme. jst.go.jp
| Fed Precursor (Fatty Acid) | Resulting 2-Hydroxy-6-alkylbenzoic Acid Analog |
|---|---|
| Butyric acid | 2,4-Dihydroxy-6-propylbenzoic acid |
| Octanoic acid | 2,4-Dihydroxy-6-heptylbenzoic acid |
| Decanoic acid | 2,4-Dihydroxy-6-nonylbenzoic acid |
Chemical Synthesis and Derivatization of 2 Hydroxy 6 Pentylbenzoic Acid
Total Synthesis Strategies for 2-Hydroxy-6-pentylbenzoic acid and Related Alkylsalicylic Acids
The total synthesis of this compound and its structural relatives can be approached through several established and modern synthetic methodologies. The core challenge lies in the regioselective introduction of three different substituents—a hydroxyl group, a carboxyl group, and an alkyl chain—onto the benzene (B151609) ring in a specific ortho-arrangement.
Classic approaches often rely on the carboxylation of a pre-existing alkylphenol or the alkylation of a pre-existing hydroxybenzoic acid. A foundational method for synthesizing salicylic (B10762653) acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. guidechem.com For 6-alkylsalicylic acids, this would entail starting with the corresponding 2-alkylphenol.
Another major strategy is the Friedel-Crafts alkylation of salicylic acid or its derivatives. whiterose.ac.uk This electrophilic aromatic substitution reaction introduces the alkyl chain onto the salicylic acid backbone. The conditions, including the choice of catalyst (e.g., sulfuric acid) and alkylating agent (e.g., an alkene or alkyl halide), must be carefully optimized to control the position of alkylation and minimize side reactions. whiterose.ac.uk
More contemporary methods are also being developed. For instance, palladium-catalyzed C-H carboxylation of phenols offers a direct route to salicylic acids, though its application to ortho-alkylated systems requires specific directing group strategies to achieve the desired regioselectivity.
Several key chemical reactions are fundamental to the synthesis of this compound and related compounds.
Friedel-Crafts Alkylation : This is a primary method for introducing the pentyl side chain onto a pre-existing salicylic acid scaffold. The reaction typically employs an acid catalyst, such as sulfuric acid, and an appropriate alkylating agent. whiterose.ac.uk Optimization of reaction parameters like temperature, catalyst concentration, and reaction time is crucial to maximize the yield of the desired 6-alkylated product. whiterose.ac.uk
Kolbe-Schmitt Carboxylation : This reaction is used to introduce the carboxylic acid group onto a phenol (B47542). guidechem.com To synthesize this compound via this route, one would start with 2-pentylphenol. The phenol is first treated with a strong base to form the phenoxide, which then reacts with carbon dioxide, typically under high temperature and pressure, to install the carboxyl group ortho to the hydroxyl group. guidechem.com
Enzymatic Carboxylation : An emerging green chemistry approach involves the use of decarboxylase enzymes in reverse to catalyze the carboxylation of phenols. mdpi.com For example, 2,6-dihydroxybenzoic acid has been synthesized from resorcinol (B1680541) and CO2 using a 2,6-dihydroxybenzoate (B8749050) decarboxylase, suggesting potential for biocatalytic routes to related structures. mdpi.com
| Methodology | Starting Material | Key Reagents | Transformation |
| Friedel-Crafts Alkylation | Salicylic Acid | Pentene, H₂SO₄ | Introduction of the pentyl side chain |
| Kolbe-Schmitt Reaction | 2-Pentylphenol | 1. NaOH, 2. CO₂, Heat, Pressure | Introduction of the carboxyl group |
| Enzymatic Carboxylation | 2-Pentylphenol | Decarboxylase, CO₂ | Biocatalytic introduction of the carboxyl group |
In multi-step syntheses of complex molecules like derivatives of this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org The target molecule contains two key functional groups: a phenolic hydroxyl group and a carboxylic acid.
The synthesis of phenolic acid esters often involves a three-step sequence: protection of the hydroxyl group, esterification of the carboxylic acid, and subsequent deprotection of the hydroxyl group. researchgate.net
Protection of the Hydroxyl Group : The phenolic -OH is acidic and nucleophilic, making it reactive under both basic and acidic conditions used for other transformations. Common protecting groups for phenols include ethers, such as benzyl (B1604629) (Bn) or methoxymethyl (MOM) ethers, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). researchgate.netlibretexts.org Benzyl ethers are particularly useful as they are stable to a wide range of conditions but can be easily removed by hydrogenolysis. libretexts.org
Protection of the Carboxylic Acid Group : The carboxylic acid may need to be protected, for example, during reactions involving strong reducing agents or organometallic reagents. It is typically converted into an ester, such as a methyl or ethyl ester. synarchive.com These esters are generally stable but can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions.
The choice of protecting groups follows the principle of orthogonality, meaning that one group can be removed selectively in the presence of the other, allowing for precise control over the synthetic sequence. wikipedia.org
| Functional Group | Protecting Group | Common Protection Reagent | Common Deprotection Condition |
| Phenolic Hydroxyl | Benzyl (Bn) Ether | Benzyl bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) |
| Phenolic Hydroxyl | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Carboxylic Acid | Methyl Ester | Methanol (B129727), Acid catalyst | NaOH or HCl (Hydrolysis) |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for probing its biological activity and developing compounds with improved properties. These modifications typically target the aromatic ring, the alkyl side chain, or the carboxylic acid function.
Modifications to the aromatic ring can significantly alter the electronic and steric properties of the molecule, influencing its biological interactions. Common approaches include altering the substitution pattern of hydroxyl and other functional groups.
The length, saturation, and branching of the alkyl side chain are critical determinants of lipophilicity and can affect how the molecule fits into a biological target's binding pocket. researchgate.net Synthetic strategies are often designed to create a library of analogues with diverse side chains.
Varying Chain Length : Friedel-Crafts alkylation can be performed with alkenes or alkyl halides of different lengths (e.g., propyl, hexyl, heptyl) to generate a series of 6-alkylsalicylic acids. whiterose.ac.uk
Introducing Unsaturation : Analogues with unsaturated side chains, such as the naturally occurring ginkgolic acid (which features a C15 side chain with varying degrees of unsaturation), can be synthesized. nih.gov This often involves building the side chain separately using methods of modern organic synthesis (e.g., Wittig reaction or cross-coupling reactions) and then attaching it to the aromatic core.
Functionalization : The alkyl chain itself can be functionalized, for instance, by introducing hydroxyl groups or other functionalities. nih.gov This can be achieved by starting with a functionalized alkylating agent or by post-synthesis modification of the pentyl chain, although the latter may require selective C-H activation methods.
The synthesis of derivatives is often guided by the goal of understanding and optimizing a specific biological activity. This "directed synthesis" approach involves creating a focused library of compounds to test hypotheses about the structure-activity relationship (SAR).
A notable example is the synthesis of various ester derivatives of related compounds, such as 2,4-dihydroxy-6-n-pentylbenzoic acid and 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid, to screen for antifungal and antibacterial properties. researchgate.net In that study, a series of methyl, ethyl, butyl, pentyl, and other esters were prepared and evaluated. The results suggested that compounds with a free hydroxyl group on the aromatic ring at the C-4 position had a more pronounced antifungal effect. researchgate.net This type of study, where synthetic modifications are directly linked to bioactivity profiling, is essential for identifying key structural motifs responsible for the desired pharmacological effect.
Semi-synthetic Pathways from Natural Precursors
The production of this compound, also known as olivetolic acid, through semi-synthetic methods predominantly involves the use of biosynthetic pathways from the plant Cannabis sativa engineered into microbial hosts. This bio-engineering approach leverages natural precursor molecules and enzymes to create a controlled and efficient synthesis process.
The core of this semi-synthetic strategy revolves around two key enzymes isolated from Cannabis sativa: olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC). google.comacs.org The natural precursors for this pathway are hexanoyl-CoA, which serves as the starter unit, and malonyl-CoA, which provides extender units. google.comresearchgate.netnih.gov
The biosynthesis of this compound begins with the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. google.comresearchgate.net This reaction is catalyzed by olivetolic acid synthase, a type III polyketide synthase, resulting in the formation of a linear tetraketide intermediate. acs.org Subsequently, olivetolic acid cyclase facilitates a C2→C7 aldol (B89426) cyclization of this intermediate to produce olivetolic acid. acs.org In the absence of OAC, the tetraketide intermediate can spontaneously form byproducts such as olivetol (B132274). acs.org
Researchers have successfully transferred this pathway into various microbial hosts, such as Escherichia coli and the filamentous fungus Aspergillus nidulans, to achieve heterologous production of this compound. google.comrsc.org These engineered microorganisms are cultured in fermentation processes, providing a scalable platform for the synthesis of the compound. nih.govrsc.org
To enhance the yield of this compound, further metabolic engineering strategies have been employed. These include the integration of auxiliary enzymes to increase the intracellular supply of the precursors hexanoyl-CoA and malonyl-CoA. rsc.org For instance, modules of a β-oxidation reversal pathway have been introduced to boost the generation of hexanoyl-CoA. rsc.org Such optimizations have led to significant improvements in the production titers of this compound in engineered microbial systems. rsc.org
A summary of the key components and findings in the semi-synthesis of this compound is presented in the table below.
| Parameter | Description | References |
| Primary Natural Precursors | Hexanoyl-CoA (starter unit), Malonyl-CoA (extender units) | google.com, researchgate.net, nih.gov |
| Key Enzymes | Olivetolic acid synthase (OAS), Olivetolic acid cyclase (OAC) | google.com, acs.org |
| Source of Enzymes | Cannabis sativa | google.com, google.com |
| Reaction Mechanism | 1. Condensation of hexanoyl-CoA and 3x malonyl-CoA by OAS to form a linear tetraketide. 2. C2→C7 aldol cyclization of the intermediate by OAC. | acs.org |
| Heterologous Hosts | Escherichia coli, Aspergillus nidulans | google.com, rsc.org |
| Enhancement Strategies | - Overexpression of precursor-supplying enzymes. - Integration of β-oxidation reversal modules for increased hexanoyl-CoA. | rsc.org |
Structural Elucidation and Analytical Characterization Techniques for 2 Hydroxy 6 Pentylbenzoic Acid
Spectroscopic Methods in Structural Confirmation
Spectroscopic techniques are fundamental in unequivocally determining the molecular architecture of 2-Hydroxy-6-pentylbenzoic acid. By interacting with the molecule at a quantum level, these methods provide a detailed fingerprint of its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to assign the specific chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the protons of the pentyl chain, and the acidic proton of the carboxyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the pentyl group are found further upfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carboxyl carbon, the aromatic carbons (including those bonded to hydroxyl groups), and the distinct carbons of the pentyl side chain. While detailed experimental data from peer-reviewed literature is not extensively available, typical chemical shift ranges for the functional groups present can be predicted.
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Carboxyl (COOH) | ~10.5-12.0 ppm (s, 1H) | ~170-180 ppm |
| Aromatic (C-H) | ~6.0-7.5 ppm (m) | ~100-150 ppm |
| Phenolic (OH) | ~4.0-7.0 ppm (s, br) | - |
| Pentyl (α-CH₂) | ~2.5-3.0 ppm (t) | ~30-40 ppm |
| Pentyl (CH₂) | ~1.2-1.6 ppm (m) | ~22-35 ppm |
| Pentyl (CH₃) | ~0.8-1.0 ppm (t) | ~14 ppm |
| Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions. Data from specific literature sources for this compound is limited. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. With a molecular formula of C₁₂H₁₆O₃, the compound has a molecular weight of approximately 208.25 g/mol .
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically ionized, often by deprotonation, to form the [M-H]⁻ ion. For this compound, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of approximately 223.097 (in the case of the related 2,4-dihydroxy-6-pentylbenzoic acid). larodan.com
Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). nih.gov For alkyl-substituted phenols, cleavage of the alkyl chain is also a typical fragmentation route. Analysis of these fragments helps to confirm the presence of the carboxylic acid, hydroxyl groups, and the pentyl side chain.
Key Fragmentation Data for a Related Isomer (Olivetolic Acid, [M-H]⁻): larodan.com
| Precursor Ion (m/z) | Fragment Ions (m/z) | Potential Neutral Loss |
| 223.097 | 179.107 | CO₂ (Decarboxylation) |
| 135.117 | - | |
| 137.096 | - | |
| 81.033 | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the this compound molecule.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Phenolic) | Stretching | 3200-3600 (Broad) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (Very Broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C=C (Aromatic) | Stretching | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems like the aromatic ring. The UV spectrum of this compound (as Olivetolic acid) in solution shows distinct absorption maxima (λmax). These absorptions are due to π → π* transitions within the substituted benzene (B151609) ring. One commercial source reports absorption maxima at 218, 263, and 301 nm.
Chromatographic Methodologies for Purity Assessment and Quantification in Research
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common chromatographic method for the analysis of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically employed.
The separation is based on the compound's partitioning between the mobile and stationary phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention time of the compound can be controlled. The addition of a small amount of acid, such as formic acid, to the mobile phase is common practice to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention. nih.gov Detection is commonly achieved using a UV detector, set at one of the compound's absorption maxima (e.g., 270 nm). nih.gov
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at 270 nm |
| Flow Rate | 0.4 - 0.7 mL/min |
| Column Temp. | 40 - 45 °C |
Gas Chromatography (GC)
Gas chromatography can also be used for the analysis of this compound, but it requires a crucial sample preparation step known as derivatization. The polar nature of the hydroxyl and carboxylic acid functional groups makes the compound non-volatile and prone to thermal degradation at the high temperatures used in GC.
Derivatization chemically modifies these polar functional groups to create a more volatile and thermally stable derivative. The most common method for compounds containing active hydrogens (like those in -OH and -COOH groups) is silylation. guidechem.comrsc.orgresearchgate.net This process involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. guidechem.comnih.gov
Once derivatized, the TMS-ether/ester of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. nist.gov The separation is typically performed on a nonpolar or medium-polarity capillary column.
Molecular and Cellular Mechanisms of 2 Hydroxy 6 Pentylbenzoic Acid in Biological Models
Enzyme Modulation and Inhibition Studies in In Vitro Systems
2-Hydroxy-6-pentylbenzoic acid, also known as anacardic acid, has demonstrated a range of effects on various enzymes in laboratory settings. These studies are crucial for understanding the compound's potential biological activities.
This compound has been identified as an inhibitor of histone acetyltransferases (HATs), a group of enzymes that play a significant role in regulating gene expression. nih.gov Specifically, it has been shown to inhibit the HAT activity of p300 and p300/CBP-associated factor (PCAF). ijbs.com This inhibition of HAT activity can sensitize tumor cells to ionizing radiation. nih.govelsevierpure.com
Research has shown that anacardic acid's inhibitory effect on p300 and PCAF is concentration-dependent. researchgate.net For instance, at a concentration of 15 μM, it can quench HAT activity by as much as 90%. researchgate.net This inhibition is thought to occur through competition with acetyl-CoA for the enzyme's binding pocket. sigmaaldrich.com The mechanism of this inhibition has been further elucidated, showing that this compound can reduce the transcription of certain proteins by inhibiting the HAT activity of p300/CBP at the promoter regions of genes. ijbs.com
| HAT Inhibition Data | |
| Target Enzymes | p300, PCAF, Tip60 |
| Mechanism of Action | Competitive inhibition with acetyl-CoA |
| Effect | Reduces histone acetylation, sensitizes tumor cells to radiation |
Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, a process crucial for both normal physiological functions and pathological conditions like tumor invasion. nih.govmdpi.com While specific studies on the direct inhibition of MMPs by this compound are not extensively detailed in the provided context, the general class of MMP inhibitors is of significant interest in cancer therapy. semanticscholar.org These inhibitors often work by chelating the zinc ion at the active site of the MMP. nih.gov The potential for this compound to act as an MMP inhibitor warrants further investigation to understand its role in processes like cancer cell detachment and metastasis. mdpi.com
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. youtube.com Inhibiting this enzyme can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Various natural compounds, including phenolic acids, have been studied for their potential to inhibit alpha-glucosidase. nih.govmdpi.com Although direct inhibitory data for this compound on alpha-glucosidase is not specified, its structural relatives among hydroxybenzoic acids have shown such activity. nih.gov
This compound has been shown to modulate the activity of both lipoxygenase and xanthine oxidase. nih.gov Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. probiologists.com Xanthine oxidase is an enzyme that catalyzes the final steps of purine degradation, leading to the production of uric acid and reactive oxygen species. probiologists.comnih.gov The inhibition of these enzymes suggests that this compound may possess anti-inflammatory and antioxidant properties. nih.gov The interplay between 12/15-lipoxygenase and xanthine oxidase has been implicated in processes like de novo lipogenesis and triglyceride biosynthesis. nih.gov
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary treatment strategy for Alzheimer's disease. nih.gov Studies on various benzoic acid derivatives have demonstrated their potential as AChE inhibitors. researchgate.netfrontiersin.org While specific IC50 values for this compound are not provided, related 2-hydroxy-N-phenylbenzamides have shown moderate AChE inhibition, with IC50 values typically in the micromolar range. nih.gov
| Enzyme Inhibition Summary | |
| Enzyme | Potential Effect of this compound |
| Alpha-Glucosidase | Potential inhibition, slowing carbohydrate digestion |
| Lipoxygenase | Inhibition, potentially reducing inflammation |
| Xanthine Oxidase | Inhibition, potentially reducing oxidative stress |
| Acetylcholinesterase | Potential inhibition, relevant for neurological conditions |
This compound has been found to suppress the expression of gene products regulated by nuclear factor-kappaB (NF-κB) by inhibiting the inhibitory subunit of NF-κB kinase. nih.gov This indicates an interference with the NF-κB signaling pathway, which is crucial in inflammation and cell survival. nih.gov Furthermore, the regulation of NF-κB can be influenced by cyclin-dependent kinases (CDKs) through their interaction with the coactivator p300. nih.gov Given that this compound inhibits p300, it may indirectly affect CDK activity related to NF-κB activation. Some flavonoid metabolites with structural similarities to this compound have been shown to directly inhibit CDKs 1, 2, and 4. mdpi.com Protein kinase C-associated kinase (PKK) is another kinase that can activate NF-κB, and its function can be both kinase-dependent and independent. nih.govresearchgate.net
Interaction with Cellular Pathways in Model Systems
This compound and related phenolic compounds interact with a variety of cellular pathways in biological models. These interactions underpin their observed biological activities, including effects on cell growth, programmed cell death, gene expression, and responses to oxidative stress and inflammation. The following sections detail the specific molecular and cellular mechanisms elucidated in various model systems.
Cell Proliferation Modulation in In Vitro Oncological Models
Secondary metabolites from lichens, which include various phenolic compounds structurally related to this compound, have demonstrated significant anti-proliferative and cytotoxic effects in preclinical cancer research. nih.gov These compounds have been observed to inhibit the growth of various cancer cell lines. nih.gov The cytotoxic capabilities of these lichen-derived compounds are often more pronounced in cancer cells compared to non-cancerous cells. nih.gov
Investigations into synthetic benzoic acid derivatives have also revealed potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). researchgate.net Some of these compounds showed greater efficacy than the reference drug doxorubicin while exhibiting weaker cytotoxic effects on normal cells. researchgate.net The anti-proliferative effects are often mediated through processes that halt the cell cycle, preventing cancer cells from dividing and multiplying. nih.govresearchgate.net For instance, certain derivatives of usnic acid, another lichen metabolite, were found to arrest the cell cycle in human gastric carcinoma cells. nih.gov
Table 1: Effects of Benzoic Acid Derivatives on Cancer Cell Proliferation
| Compound Type | Model System (Cell Line) | Observed Effect | Citation |
| Lichen Secondary Metabolites | Breast Cancer (MDA-MB-231, MDA-MB-468) | Anti-proliferative effects | nih.gov |
| Synthetic Benzoic Acid Hybrids | Breast Cancer (MCF-7), Colon Cancer (HCT-116) | Potent inhibitory activities | researchgate.net |
| Usnic Acid (Lichen Metabolite) | Gastric Carcinoma (BGC823, SGC7901) | G0/G1 and G2/M cell cycle arrest | nih.gov |
| 4-hydroxy-benzoic acid | Breast Cancer (MCF-7) | Promoted proliferation | researchgate.net |
Induction of Apoptosis in Cellular Research Models
The induction of apoptosis, or programmed cell death, is a key mechanism through which benzoic acid derivatives exert their anticancer effects. nih.govresearchgate.net This process is critical for eliminating damaged or cancerous cells. Research has shown that these compounds can trigger apoptosis through various cellular mechanisms.
In human fibrosarcoma (HT-1080) cells, magnesium analogues of hydroxybenzoate were shown to induce apoptosis in a dose-dependent manner. oatext.comoatext.com This was evidenced by an increase in the levels of key pro-apoptotic proteins. oatext.com Specifically, these compounds led to an upregulation of caspase-3, the tumor suppressor protein p53, and the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. oatext.comoatext.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. oatext.com Similarly, another study found that 2-hydroxy-3-methyl anthraquinone, a related compound, could activate the Bcl-2/Bax apoptotic pathway in hepatocellular carcinoma cells. nih.gov The induction of apoptosis by these compounds is often associated with the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. researchgate.net
Table 2: Modulation of Apoptosis-Related Proteins by Hydroxybenzoate Derivatives in HT-1080 Cells
| Protein | Function | Effect of Treatment | Citation |
| Caspase-3 | Executioner caspase in apoptosis | Increased levels | oatext.comoatext.com |
| p53 | Tumor suppressor | Increased levels | oatext.comoatext.com |
| Bax | Pro-apoptotic protein | Increased levels | oatext.comoatext.com |
| Bcl-2 | Anti-apoptotic protein | Decreased expression | oatext.comoatext.com |
Regulation of Gene Expression in Experimental Systems (e.g., AKT, BAD, PI3K pathways)
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. The activation of AKT, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, including the Bcl-2 family member BAD (Bcl-2-associated death promoter). nih.gov
The BAD protein functions as a critical integrator of survival signals from different pathways. nih.gov In its non-phosphorylated state, BAD promotes apoptosis. However, when phosphorylated by kinases such as AKT (at serine 136) or MAP kinase (at serine 112), it gets sequestered by 14-3-3 proteins, preventing it from carrying out its pro-apoptotic function. nih.gov Research on PTEN-deficient tumor cells, where the PI3K/Akt pathway is constitutively active, has shown that inhibiting this pathway is crucial for sensitizing cells to apoptosis. nih.gov The data suggest that for apoptosis to be effectively induced, both the PI3K/Akt and the EGFR/MAPK pathways may need to be inhibited to prevent BAD phosphorylation. nih.gov Therefore, compounds that can modulate these pathways, potentially including this compound, could influence gene expression related to cell survival and apoptosis.
Antioxidant Mechanisms at the Cellular Level (e.g., Reactive Oxygen Species scavenging in models)
Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties. scispace.com At the cellular level, these antioxidant mechanisms primarily involve the scavenging of reactive oxygen species (ROS). nih.gov ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are byproducts of normal metabolism but can cause significant damage to proteins, lipids, and DNA when present in excess, a state known as oxidative stress. nih.govscienceopen.com
The antioxidant activity of phenolic compounds stems from their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. scispace.com In biological systems, antioxidants can act by directly scavenging ROS or by inhibiting the enzymes that produce them. mdpi.com They can also activate the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which convert highly reactive ROS into less harmful molecules. nih.govnih.gov While low levels of ROS are important for cellular signaling, excessive ROS can contribute to inflammation and various diseases. nih.govscienceopen.com The ability of compounds like this compound to scavenge ROS helps maintain cellular redox homeostasis and protect cells from oxidative damage. mdpi.comresearchgate.net
Anti-Inflammatory Modulations in Pre-clinical Models (e.g., cytokine inhibition)
Neuroinflammation, mediated by cells like microglia in the brain, is implicated in neurodegenerative diseases. nih.gov Studies on derivatives of hydroxybenzoic acid have demonstrated potent anti-inflammatory effects in cellular and pre-clinical models. nih.gov For example, 2-hydroxy-4-methylbenzoic anhydride was shown to significantly inhibit the release of nitric oxide (NO), a pro-inflammatory mediator, in activated microglia cells. nih.gov
This anti-inflammatory action is also achieved through the suppression of key inflammatory enzymes and cytokines. The compound was found to reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it significantly inhibited the production of pro-inflammatory cytokines, including interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide-stimulated microglial cells. nih.gov The mechanism for this inhibition appears to involve the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov Other studies have also shown that both steroidal and non-steroidal anti-inflammatory drugs can inhibit the bioactivity of IL-6. nih.gov
Radio-sensitizing Effects in Cellular Studies
Radio-sensitizing agents are substances that make tumor cells more susceptible to radiation therapy. Benzoic acid derivatives have been shown to enhance tumor cell death when used in combination with ionizing radiation. google.com The underlying mechanism can involve the modulation of cell cycle proteins and the enhancement of apoptotic cell death. google.com
Radiation therapy often works by generating high levels of ROS within cancer cells, leading to DNA damage and cell death. nih.gov Radio-sensitizers can amplify this effect. nih.gov For example, the presence of a radiosensitizer can increase the generation of ROS following irradiation, which in turn can trigger more significant cellular apoptosis. nih.gov By potentially affecting DNA repair mechanisms or proteins involved in cell cycle progression, benzoic acid derivatives could prevent cancer cells from repairing the damage caused by radiation, thereby increasing the efficacy of the treatment. google.com
Molecular Target Identification and Binding Affinity Studies
This compound, also known as olivetolic acid, is a key biosynthetic precursor to cannabinoids in Cannabis sativa. caymanchem.com While it is a central molecule in the synthesis of well-known pharmacologically active compounds, research into its own molecular targets is an evolving area. In biological systems, this compound is synthesized by the combined action of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC). nih.govpnas.org The cyclase, OAC, is crucial for the formation of the resorcinolic acid core. nih.govnii.ac.jp
Synthetic derivatives of olivetol (B132274), the decarboxylated form of olivetolic acid, have been developed as ligands for cannabinoid receptors CB1 and CB2. nih.govresearchgate.net This suggests that the core structure of this compound is a viable scaffold for interacting with these receptors. However, direct binding affinity studies of this compound itself to specific protein targets are not extensively detailed in the current literature. Its biological activities, such as its antibacterial properties, imply interactions with specific molecular targets within microorganisms. nih.govnih.gov
Receptor Binding Investigations in In Vitro Systems (e.g., androgen and estrogen receptors)
In vitro assays are standard methods for determining the binding affinity of ligands to receptors like the AR. frontiersin.orgepa.govresearchgate.net These assays often use a radiolabeled ligand that competes with the test compound for binding to the receptor. For instance, a common assay for the androgen receptor uses the potent synthetic androgen [3H]-R1881. epa.gov A compound is considered a binder if it can displace a significant percentage of the radiolabeled ligand. epa.gov
While there is no direct evidence from the available research, the structural similarity of this compound to other plant-derived phenolic compounds that exhibit estrogenic or anti-estrogenic effects suggests that such interactions could be a possibility and warrant future investigation. mdpi.com For example, in silico docking studies have been used to predict the binding of flavonoids to both estrogen and androgen receptors. mdpi.com
Ligand-Protein Interaction Analysis (e.g., molecular docking insights)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov This method provides insights into the specific amino acid residues involved in the interaction, which can include hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netresearchgate.netyoutube.com
While specific molecular docking studies for this compound are not extensively reported, studies on similar benzoic acid derivatives have been conducted. For example, docking studies on various benzoic acid derivatives against the SARS-CoV-2 main protease have identified key interactions with amino acid residues in the active site. nih.gov These studies highlight the importance of hydroxyl and carboxyl groups in forming hydrogen bonds with residues like CYS145, SER144, and GLU166. nih.gov
Based on the structure of this compound, it is plausible that the hydroxyl and carboxyl groups would be primary sites for forming hydrogen bonds with protein targets. The pentyl alkyl chain would likely engage in hydrophobic or van der Waals interactions within a binding pocket. researchgate.net The aromatic ring could also participate in π-π stacking or π-alkyl interactions with appropriate amino acid residues. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies of this compound and its analogues have been particularly informative in the context of their antibacterial activity. nii.ac.jpnih.gov These studies systematically modify the structure of the parent molecule to determine which functional groups and structural features are critical for its biological effects.
The core structure, a resorcylic acid, can be modified at several positions, most notably by changing the length of the alkyl chain at the C-6 position and by altering the functional groups on the aromatic ring. nih.govnih.gov These modifications have been shown to significantly impact the antibacterial potency against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nii.ac.jpnih.gov
Influence of Alkyl Chain Length and Saturation on Biological Activity
The length of the alkyl chain at the C-6 position of the 2-hydroxy-benzoic acid core is a critical determinant of its biological activity. nih.govnih.gov Studies on a series of analogues with varying alkyl chain lengths have demonstrated a clear relationship between chain length and antibacterial potency.
For antibacterial activity against S. aureus and B. subtilis, increasing the alkyl chain length from a propyl (C3) to a pentyl (C5) or heptyl (C7) group generally enhances the activity. nih.gov However, further elongation of the alkyl chain to nonyl (C9), undecyl (C11), or tridecyl (C13) can lead to a decrease in activity, suggesting an optimal length for interaction with the bacterial target. nih.gov This decrease in activity with excessively long chains may be due to steric hindrance, which could lower the binding affinity to the target molecule. nih.gov
The table below summarizes the effect of alkyl chain length on the antibacterial activity of 2-hydroxy-6-alkylbenzoic acid analogues against S. aureus and B. subtilis.
| Compound Analogue (Alkyl Chain) | MIC (μM) vs. S. aureus | MIC (μM) vs. B. subtilis |
|---|---|---|
| n-propyl | >50 | >50 |
| n-pentyl (Olivetolic Acid) | 2.5 | 3.125 |
| n-heptyl | 2.5 | 6.25 |
| n-nonyl | 6.25 | 12.5 |
| n-undecyl | 12.5 | 2.5 |
| n-tridecyl | >50 | 2.5 |
Data derived from studies on antibacterial activities of olivetolic acid and its alkyl-chain derivatives. nih.gov
Role of Hydroxyl and Carboxyl Groups in Molecular Interactions
The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring of this compound are fundamental to its chemical properties and biological activity. These functional groups are capable of forming hydrogen bonds, which are crucial for ligand-protein interactions. nih.govacs.orgrsc.org
Comparative Analysis with Related Phenolic Lipids and Benzoic Acid Derivatives
When compared to other phenolic lipids, the length of the alkyl chain is a key factor in determining antioxidant and other biological activities. nih.gov For instance, orcinol, which has a shorter alkyl chain than olivetol, shows lower antioxidant activity. nih.gov In contrast, longer-chain resorcinolic lipids from cereal grains are effective antioxidants. nih.gov Anacardic acids, which are structurally similar to this compound and found in cashew nut shells, also exhibit a range of biological activities that are dependent on the length and saturation of their alkyl side chain.
Compared to simpler benzoic acid derivatives, the presence of the pentyl group on this compound significantly increases its lipophilicity. This is a key difference from compounds like p-hydroxybenzoic acid and its shorter-chain esters (parabens), which are widely used as antimicrobial preservatives. scispace.com While the antimicrobial activity of parabens also increases with the length of the alkyl ester chain, the direct attachment of a long alkyl chain to the aromatic ring, as seen in this compound, provides a distinct structural motif. scispace.com
Research Applications and Prospects of 2 Hydroxy 6 Pentylbenzoic Acid
Potential as a Lead Compound in Pre-clinical Drug Discovery Research
Natural products and their derivatives have long been a foundational source for the discovery of new therapeutic agents. nih.govresearchgate.net The structural framework of 2-Hydroxy-6-pentylbenzoic acid, also known as 6-pentylsalicylic acid, positions it as an interesting scaffold for drug discovery, particularly in the development of anti-infective agents.
Research into structurally related compounds has demonstrated promising biological activity. For instance, studies on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid, which shares the core 6-pentylbenzoic acid structure, have revealed notable antifungal and antibacterial properties. nih.govresearchgate.net In one study, various esters and related molecules were synthesized and tested against pathogenic microbes. nih.govresearchgate.net 2,4-dihydroxy-6-n-pentylbenzoic acid itself was found to be a potent inhibitor of the fungus Cladosporium sphaerospermum. nih.govresearchgate.net Furthermore, while many derivatives showed weak antibacterial activity against Staphylococcus aureus and Escherichia coli, certain esters were selective against E. coli. nih.govresearchgate.net
The modification of the core structure, such as the addition of a second hydroxyl group or esterification of the carboxyl group, significantly influences the biological activity. nih.govresearchgate.net This highlights the potential of using this compound as a "lead compound"—a starting point for chemical modifications to enhance potency and selectivity against specific microbial targets. The data from these pre-clinical investigations underscore the value of this chemical class in the search for new antimicrobial drugs. nih.govresearchgate.net
| Compound | Test Organism/Assay | Activity/Result | Reference |
|---|---|---|---|
| 2,4-dihydroxy-6-n-pentylbenzoic acid | Cladosporium sphaerospermum (antifungal) | Potent inhibitor (5.0 μg) | nih.govresearchgate.net |
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum (antifungal) | Highest antifungal activity (2.5 μg) | nih.govresearchgate.net |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Brine Shrimp Lethality Assay (toxicity) | LD50 value of 27.2 μM | nih.govresearchgate.net |
| General derivatives | S. aureus and E. coli (antibacterial) | Weakly active (inhibition zones 9-15 mm) | nih.govresearchgate.net |
Use as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. nih.gov While specific studies employing this compound as a chemical probe are not extensively documented, its structural analog, 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid), provides a strong case for its potential in this area.
6-methylsalicylic acid is a well-known polyketide and a key precursor in the biosynthesis of various fungal toxins, such as patulin. caymanchem.com Chemical probes have been instrumental in investigating the bio-assembly of 6-methylsalicylic acid, helping to elucidate the complex enzymatic steps in its formation. caymanchem.com Given the structural similarity, this compound could potentially be developed into a chemical probe to investigate similar biological pathways. Its pentyl chain introduces greater lipophilicity compared to the methyl group, which could be exploited to study enzymes or pathways where substrate binding is influenced by hydrophobic interactions. By modifying the structure—for example, by adding a reporter tag or a reactive group—this compound could be used to label and identify specific enzymes involved in polyketide synthesis or other metabolic routes.
Role in Material Science Applications (e.g., Capping Agent for Nanomaterials)
In the field of material science, particularly nanotechnology, hydroxybenzoic acids have emerged as valuable molecules for the synthesis of metallic nanoparticles. researchgate.net These compounds can function as both reducing agents and capping agents, which are crucial for controlling the size, shape, and stability of nanoparticles. researchgate.netnih.gov
The structure of this compound contains the two key functional groups that enable this dual role:
Phenolic Hydroxyl Group (-OH): This group can act as a reducing agent, donating electrons to reduce metal ions (like Ag⁺ or Au³⁺) to their neutral metal atom state (Ag⁰ or Au⁰), which then nucleate and grow into nanoparticles. researchgate.net
Carboxylic Acid Group (-COOH): The carboxylate group can act as a capping or stabilizing agent. researchgate.net It coordinates with the surface of the newly formed nanoparticles, preventing them from aggregating and coalescing into larger, unstable structures. researchgate.netnih.gov This stabilization is achieved through steric hindrance provided by the entire molecule. nih.gov
The pentyl chain of this compound would likely enhance its role as a capping agent by providing a more substantial steric barrier, further preventing nanoparticle agglomeration. This eco-friendly approach, using a single compound for both reduction and stabilization, is a significant advantage in green chemistry synthesis of nanomaterials. researchgate.net
| Functional Group | Position | Primary Role | Mechanism |
|---|---|---|---|
| Hydroxyl (-OH) | C2 | Reducing Agent | Donates electrons to reduce metal ions to metal atoms. |
| Carboxylic Acid (-COOH) | C1 | Capping (Stabilizing) Agent | Coordinates with the nanoparticle surface to prevent aggregation. |
| Pentyl Chain (-C5H11) | C6 | Steric Stabilization | Enhances the capping effect by providing a bulky physical barrier. |
Theoretical Contributions to Plant Defense Mechanisms
The role of salicylic (B10762653) acid (2-hydroxybenzoic acid) as a key signaling molecule in plant defense is well-established. It is crucial for inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens. nih.gov While this compound is not a widely reported natural plant product, its core structure is central to these defense mechanisms.
The study of closely related natural compounds offers a theoretical framework for the potential role of 6-alkylated salicylic acids in plant defense. For example, 6-methylsalicylic acid is a known phytotoxin produced by some plants and fungi that exhibits antibacterial and antifeeding activities. nih.gov It is biosynthesized via the polyketide pathway, demonstrating that plants possess the enzymatic machinery to modify the salicylic acid core. nih.gov
Theoretically, this compound could function as a more specialized defense compound. The addition of the five-carbon pentyl chain significantly increases the molecule's lipophilicity compared to salicylic acid or 6-methylsalicylic acid. This enhanced lipophilicity could allow it to more effectively integrate into and disrupt the lipid membranes of pathogenic fungi or bacteria, potentially making it a more potent antimicrobial agent. Its contribution to plant defense would therefore be as a direct-acting toxin against invaders, rather than as a signaling molecule like its parent compound, salicylic acid. This represents a plausible, though currently theoretical, extension of the chemical defense strategies observed in the plant kingdom.
Computational and in Silico Approaches in 2 Hydroxy 6 Pentylbenzoic Acid Research
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques used to elucidate the interactions between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein or enzyme. These methods provide detailed, atom-level insights into the binding process, which is crucial for understanding a compound's biological function.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves computationally sampling numerous conformations and orientations of the ligand within the binding pocket and scoring them based on binding affinity, usually expressed in kcal/mol. This score estimates the strength of the interaction, with more negative values indicating a stronger binding.
For the 2-hydroxy-6-pentylbenzoic acid scaffold, the 2-hydroxyl and 1-carboxyl groups are critical for forming specific interactions. Docking studies on analogous 2-hydroxybenzoic acid derivatives have shown that the carboxylate group frequently forms strong hydrogen bonds and bidentate salt bridges with positively charged amino acid residues like Arginine (Arg) and hydrogen bonds with residues such as Tyrosine (Tyr) deep within the binding pocket. nih.gov The adjacent hydroxyl group often acts as a hydrogen bond donor, for instance, to the backbone of residues like Valine (Val). nih.gov The 6-pentyl group primarily engages in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the ligand in a hydrophobic sub-pocket of the active site.
Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex. While docking provides a static snapshot, MD simulations track the movements and conformational changes of the complex over time (typically nanoseconds to microseconds). This helps to assess the stability of the binding pose predicted by docking. researchgate.net MD simulations on complexes of anacardic acids, which share the same core structure, have been used to confirm that key intermolecular interactions are maintained throughout the simulation, indicating a stable and favorable binding mode. researchgate.net
Detailed findings from docking studies on anacardic acids against the α-glucosidase enzyme, a target for type 2 diabetes, illustrate these principles.
| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| Anacardic Acid (15:1, monoene) | α-Glucosidase (4J5T) | -9.0 | ASP203, ASP327, ARG526, HIS600 |
| Anacardic Acid (15:2, diene) | α-Glucosidase (4J5T) | -8.6 | ASP203, ASP327, ARG526, HIS600 |
| Anacardic Acid (15:3, triene) | α-Glucosidase (4J5T) | -8.2 | ASP203, ASP327, ARG526, HIS600 |
| Acarbose (Reference Drug) | α-Glucosidase (4J5T) | -7.2 | ASP203, ASP327, GLU396, ARG526 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is an equation that relates numerical properties of the molecules, known as molecular descriptors, to a specific activity, such as enzyme inhibition (IC₅₀) or antibacterial potency (MIC).
The development of a QSAR model for a class of compounds like 6-alkyl-2-hydroxybenzoic acids would involve synthesizing or gathering a dataset of analogs where the alkyl chain length, substituents on the ring, or other features are varied. The biological activity of each compound is measured experimentally. Then, various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's physicochemical properties.
Key descriptors relevant to this compound and its analogs often include:
Hydrophobicity descriptors (e.g., ClogP): These describe the lipophilicity of the molecule, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins. The length of the alkyl chain (like the pentyl group) is a primary determinant of this value. For many biological activities, an optimal range of lipophilicity is required. nih.gov
Steric descriptors (e.g., Molar Refractivity, MR): These relate to the volume and shape of the molecule, influencing how well it fits into a receptor's binding site. nih.gov
Electronic descriptors (e.g., Hammett constants, σ): These quantify the electron-donating or electron-withdrawing effects of substituents on the aromatic ring, which can affect binding interactions. nih.gov
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the model. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. Reviews of QSAR studies on lipoxygenase inhibitors, a target for anti-inflammatory drugs, have consistently shown that hydrophobicity (logP) is a dominant parameter influencing activity. nih.gov
| Descriptor Type | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Hydrophobic | logP / ClogP | Lipophilicity; partitioning between octanol (B41247) and water. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Electronic | Hammett constant (σ) | Electron-donating or withdrawing nature of a substituent. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability; molecular reactivity. |
Predictive Modeling for Biological Interactions in Research Models
Beyond predicting interaction with a single target, computational models can forecast a compound's broader biological and pharmacokinetic profile. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, which is critical for evaluating the drug-likeness of a compound in the early stages of research.
In silico ADMET prediction tools use large datasets of experimentally determined properties to build models that can predict the profile of a new molecule based on its structure. For compounds like this compound, these models can provide crucial insights. Studies on the closely related anacardic acids have utilized platforms like SwissADME and pkCSM to predict their drug-like properties. mdpi.comnih.gov
Key predicted properties include:
Drug-Likeness Rules: Models evaluate compliance with established guidelines like Lipinski's Rule of Five, which predicts poor oral absorption if a molecule violates certain thresholds for molecular weight, logP, and hydrogen bond donors/acceptors. Anacardic acids, for example, often show one violation related to their high lipophilicity (logP > 5), driven by the long alkyl chain. mdpi.com
Absorption: Parameters such as gastrointestinal (GI) absorption and permeability through Caco-2 cell monolayers (a model of the intestinal wall) are predicted. High predicted permeability suggests good potential for oral bioavailability. mdpi.com
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Predicting inhibition of major CYP isoforms is important for avoiding potential drug-drug interactions.
Toxicity: A range of potential toxicities, such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition), can be computationally flagged for further investigation.
These predictive models allow researchers to prioritize compounds with favorable ADMET profiles and to identify potential liabilities that can be addressed through chemical modification, such as altering the pentyl chain to optimize lipophilicity.
| Property | Anacardic Acid (15:1) | Anacardic Acid (15:2) | Anacardic Acid (15:3) |
|---|---|---|---|
| Molecular Weight (g/mol) | 346.49 | 344.48 | 342.46 |
| ClogP | 6.35 | 6.12 | 5.89 |
| Lipinski's Rule of 5 Violations | 1 (ClogP > 5) | 1 (ClogP > 5) | 1 (ClogP > 5) |
| GI Absorption Prediction | High | High | High |
| Caco-2 Permeability (logPapp) | 1.02 | 1.01 | 1.00 |
Future Directions and Emerging Research Avenues for 2 Hydroxy 6 Pentylbenzoic Acid
Exploration of Novel Biosynthetic Enzymes and Pathways
A primary focus of future research is the discovery of new enzymes and biosynthetic pathways involved in the production of 2-Hydroxy-6-pentylbenzoic acid and its analogs. While the biosynthesis of the closely related compound, olivetolic acid, in Cannabis sativa involves olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC), recent discoveries have unveiled alternative pathways in other organisms.
A significant breakthrough has been the identification of a novel biosynthetic pathway in fungi. Researchers have discovered a set of fungal tandem polyketide synthases (PKSs) capable of producing olivetolic acid in high titers. This fungal pathway represents a departure from the plant-based enzyme system and opens up new avenues for producing these compounds in microbial hosts. The key enzymes in this fungal pathway are a highly reducing polyketide synthase (HRPKS) and a non-reducing polyketide synthase (NRPKS) that work in tandem, along with a separate thioesterase enzyme.
Future research will likely focus on genome mining of various microorganisms to identify additional novel PKSs and accessory enzymes. Understanding the diversity of these biosynthetic pathways will not only provide deeper insights into the evolution of polyketide synthesis but also offer a broader toolbox of enzymes for synthetic biology applications.
Table 1: Key Enzymes in the Biosynthesis of Related Resorcylic Acids
| Enzyme Name | Abbreviation | Organism Source | Function |
|---|---|---|---|
| Olivetolic Acid Synthase | OAS | Cannabis sativa | Catalyzes the elongation of a hexanoyl starter unit with malonyl-CoA. |
| Olivetolic Acid Cyclase | OAC | Cannabis sativa | Performs regioselective aldol (B89426) cyclization to form olivetolic acid. |
Development of Advanced Synthetic Strategies for Complex Analogues and Probes
The development of advanced synthetic strategies is crucial for generating complex analogues of this compound. These analogues are invaluable as chemical probes to investigate biological systems and as potential new therapeutic agents. acs.org The structural complexity and functional diversity of natural products like this compound make them ideal starting points for creating highly selective molecular tools. acs.org
Future synthetic efforts will likely concentrate on methods that allow for precise modifications of the core structure. This includes the development of novel catalytic methods for the functionalization of the benzoic acid ring and the pentyl side chain. Such strategies will enable the synthesis of a diverse library of derivatives with varied electronic and steric properties.
Furthermore, there is a growing interest in the synthesis of "chemical probes," which are small molecules used to explore biological phenomena. acs.org For this compound, this could involve the incorporation of reporter tags, such as fluorescent dyes or affinity labels, to facilitate the identification of its molecular targets and the elucidation of its mechanism of action. acs.org The development of synthetic methods to create these probes will be a key area of research. ukri.org
Identification of Undiscovered Molecular Targets and Downstream Signaling Pathways
A critical area of future research is the identification of the specific molecular targets of this compound and its derivatives, as well as the downstream signaling pathways they modulate. While some biological activities, such as antifungal and antibacterial effects, have been reported for related compounds, the precise molecular mechanisms remain largely unknown. nih.gov
One promising approach is the use of the aforementioned synthetic chemical probes in combination with modern proteomic techniques. acs.org By designing probes that can covalently bind to their protein targets, researchers can isolate and identify these targets from complex cellular lysates. This strategy has been successfully employed for other natural products to uncover novel protein-ligand interactions. nih.gov
Furthermore, computational approaches, such as molecular docking and virtual screening, can be utilized to predict potential protein targets. These in-silico methods can help to prioritize candidates for experimental validation. Once a target is identified, subsequent studies can focus on elucidating the downstream signaling cascades that are affected, providing a more complete picture of the compound's biological function. For instance, studies on other synthetic benzoic acid derivatives have identified enzymes like cyclooxygenase (COX) as potential targets, suggesting a direction for investigating the anti-inflammatory potential of this compound derivatives. mdpi.com
Integration with Systems Biology Approaches for Comprehensive Understanding
To gain a holistic understanding of the biosynthesis and biological effects of this compound, future research will increasingly integrate systems biology approaches. Systems biology combines high-throughput experimental data with computational modeling to analyze complex biological systems. frontiersin.org
From a pharmacological perspective, systems biology can be used to analyze the global cellular response to treatment with this compound. Techniques such as RNA sequencing and quantitative proteomics can reveal changes in gene and protein expression patterns, providing clues about the compound's mechanism of action and potential off-target effects. This comprehensive understanding is essential for the development of safe and effective applications.
Sustainable Production Methods and Biotechnological Approaches for Research Scale-up
A major focus for the future is the development of sustainable and scalable methods for the production of this compound. Traditional chemical synthesis can be complex and environmentally unfriendly, while extraction from natural sources is often inefficient. Biotechnological production in engineered microorganisms offers a promising alternative.
Significant progress has already been made in the microbial production of the related compound, olivetolic acid. Researchers have successfully engineered Escherichia coli and the fungus Aspergillus nidulans to produce this compound from simple sugars. nih.gov These efforts have involved the heterologous expression of biosynthetic genes and the optimization of metabolic pathways to increase the supply of precursors like hexanoyl-CoA and malonyl-CoA.
Future work will aim to further optimize these microbial cell factories to achieve industrially relevant production titers. This will involve advanced metabolic engineering strategies, such as dynamic regulation of metabolic pathways and the use of synthetic biology tools to fine-tune gene expression. nih.gov The development of robust and scalable fermentation processes will also be critical for the transition from laboratory-scale research to larger-scale production. frontiersin.org
Table 2: Engineered Microorganisms for the Production of Related Benzoic Acids
| Microorganism | Engineered Compound | Key Engineering Strategies |
|---|---|---|
| Escherichia coli | Olivetolic Acid | Expression of OLS and OAC, engineering of β-oxidation reversal pathway. |
| Aspergillus nidulans | Olivetolic Acid | Expression of fungal tandem PKSs. |
Q & A
Basic: What are the common synthetic routes for 2-Hydroxy-6-pentylbenzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via esterification of salicylic acid derivatives with pentanol under acidic catalysis (e.g., concentrated H₂SO₄) . Optimization involves:
- Catalyst Selection : Strong acids (e.g., H₂SO₄) improve esterification efficiency, but milder catalysts (e.g., p-toluenesulfonic acid) reduce side reactions.
- Temperature Control : Maintain 80–100°C to accelerate ester formation while avoiding decomposition.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted precursors and byproducts. Post-synthesis oxidation with KMnO₄ or CrO₃ can yield the carboxylic acid group .
Advanced: How does the pentyl substituent influence the physicochemical properties and bioactivity of this compound compared to shorter alkyl chains?
Methodological Answer:
The pentyl chain enhances lipophilicity, increasing membrane permeability compared to methyl or ethyl analogs (logP ~2.8 vs. 1.5 for methyl) . This affects:
- Solubility : Lower aqueous solubility (e.g., <1 mg/mL in water) necessitates DMSO/DMF as co-solvents for in vitro assays .
- Bioactivity : The longer alkyl chain may improve interactions with hydrophobic enzyme pockets, as seen in antimicrobial studies where pentyl derivatives show higher MIC values against Staphylococcus aureus than shorter-chain analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like fatty acid synthase .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
Methodological Answer:
- NMR :
- ¹H NMR (CDCl₃) : δ ~12.5 ppm (broad, -COOH), δ 6.5–7.5 ppm (aromatic protons), δ 2.5–3.0 ppm (-CH₂- adjacent to benzene), δ 1.2–1.6 ppm (pentyl -CH₂-).
- ¹³C NMR : δ ~170 ppm (COOH), δ 160–165 ppm (phenolic -OH), aromatic carbons at δ 110–140 ppm .
- IR : Strong O-H stretch (~3000 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- LC-MS : Molecular ion [M-H]⁻ at m/z 223.1 (calculated for C₁₂H₁₆O₃) .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Contradictions often arise from variability in:
- Purity : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity; impurities like 6-pentylsalicylic acid (from incomplete oxidation) may skew bioactivity .
- Assay Conditions : Standardize pH (e.g., 7.4 for cell-based assays) and solvent concentration (e.g., ≤0.1% DMSO) to minimize cytotoxicity .
- Strain/Model Variability : Test across multiple microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends . Meta-analysis of existing data using tools like RevMan can quantify heterogeneity .
Basic: What are the solubility challenges of this compound in aqueous systems, and how can they be addressed in vitro?
Methodological Answer:
The compound’s low water solubility (<1 mg/mL) requires:
- Co-Solvents : Use DMSO (≤0.1% v/v) or ethanol (≤1% v/v) for stock solutions.
- Micellar Systems : Incorporate surfactants (e.g., 0.1% Tween-80) to enhance dispersion .
- pH Adjustment : Dissolve in alkaline buffers (pH 8–9) where the carboxylic acid deprotonates, but verify stability via UV-Vis spectroscopy (λmax ~270 nm) over 24 hours .
Advanced: How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic regions (e.g., hydroxyl and carboxyl groups) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using GROMACS; analyze hydrogen bonding (e.g., between -COOH and Arg120) and hydrophobic interactions (pentyl chain with Val523) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~45%) and CYP450 metabolism .
Basic: What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Atmosphere : Use nitrogen or argon to displace oxygen, reducing degradation.
- Light Protection : Amber glass vials to block UV-induced radical formation .
Advanced: In designing experiments to assess the antimicrobial efficacy of this compound, how should researchers control for variables like pH and microbial strain variability?
Methodological Answer:
- pH Control : Use buffered media (e.g., Mueller-Hinton agar, pH 7.3) and validate with pH strips post-autoclaving .
- Strain Selection : Include ATCC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates for robustness .
- Dose-Response : Perform broth microdilution (CLSI guidelines) with 2-fold serial dilutions (0.5–128 µg/mL) and measure OD₆₀₀ after 18–24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
